
An In-depth Technical Guide to the
Spectroscopic Data of But-2-enamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: But-2-enamide

Cat. No.: B7942871 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for But-2-enamide
(also known as crotonamide), tailored for researchers, scientists, and drug development

professionals. The information is presented in a structured format to facilitate easy data

comparison and includes detailed experimental protocols.

Spectroscopic Data
The following tables summarize the key spectroscopic data for (E)-But-2-enamide.

Table 1: ¹H NMR Spectroscopic Data for (E)-But-2-enamide

Proton
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-1 (CH₃) ~1.8-1.9 Doublet of doublets ~6.9, ~1.6

H-2 (=CH) ~5.8-6.0 Doublet of quartets ~15.2, ~1.6

H-3 (=CH) ~6.8-7.0 Doublet of quartets ~15.2, ~6.9

H-4 (NH₂) ~5.5-6.5 (broad) Singlet -

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (E)-But-2-enamide[1]
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Carbon Chemical Shift (δ) ppm

C-1 (CH₃) ~18.0

C-2 (=CH) ~123.5

C-3 (=CH) ~142.0

C-4 (C=O) ~168.0

Note: These are typical chemical shift values and can be influenced by the experimental

conditions.

Table 3: Infrared (IR) Spectroscopy Data for But-2-enamide

Wavenumber (cm⁻¹) Functional Group Assignment

~3400-3200 N-H stretch (amide)

~3050-3000 =C-H stretch (alkene)

~2950-2850 C-H stretch (alkane)

~1680-1640 C=O stretch (amide I)

~1640-1600 C=C stretch (alkene)

~1650-1550 N-H bend (amide II)

~970 =C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for But-2-enamide
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m/z Interpretation

85 Molecular ion [M]⁺

70 [M - NH₃]⁺

69 [M - O]⁺ or [M - NH₂ - H]⁺

44 [C(=O)NH₂]⁺

41 [CH₃CH=CH]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 5-20 mg of But-2-enamide in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be

around 0.6-0.7 mL.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution

spectra.

Data Acquisition:

For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio.
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For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the

low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

Data Processing:

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS, at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth

dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the instrument and

atmosphere.

Sample Application: Place a small amount of solid But-2-enamide powder directly onto the

ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically

4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically perform a background

correction. The resulting spectrum will be a plot of absorbance or transmittance versus

wavenumber.
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2.3 Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry Protocol:

Sample Introduction: Introduce a small amount of But-2-enamide into the mass

spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS). The

sample is vaporized in the ion source.

Ionization: The vaporized sample molecules are bombarded with a high-energy electron

beam (typically 70 eV). This causes the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Workflow and Data
Inter-relation
The following diagrams illustrate the general workflow of spectroscopic analysis and the

relationship between different spectroscopic techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Relationship of spectroscopic data to structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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